

2-Chloro-4,6-dimethylnicotinonitrile physical and chemical properties

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Compound of Interest

Compound Name: 2-Chloro-4,6-dimethylnicotinonitrile

Cat. No.: B082373

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An In-depth Technical Guide to 2-Chloro-4,6-dimethylnicotinonitrile

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Chloro-4,6-dimethylnicotinonitrile**, tailored for researchers, scientists, and professionals in drug development. This document compiles available data on its properties, outlines experimental protocols for its synthesis and characterization, and includes visualizations to illustrate key workflows.

Core Physical and Chemical Properties

2-Chloro-4,6-dimethylnicotinonitrile is a substituted pyridine derivative. Its core characteristics are summarized in the tables below, providing a ready reference for laboratory use.

Physical Properties

Property	Value	Source
Appearance	White to off-white solid/powder	[1] [2]
Melting Point	97-99 °C	[2]
Boiling Point	Data not available	[1]
Solubility	Low solubility in water; Soluble in common organic solvents like dichloromethane and chloroform.	[1]
Density	Data not available	[1]

Chemical and Spectroscopic Properties

Property	Value	Source
Molecular Formula	C ₈ H ₇ ClN ₂	[3]
Molar Mass	166.61 g/mol	[3]
InChI	InChI=1S/C8H7ClN2/c1-5-3-6(2)11-8(9)7(5)4-10/h3H,1-2H3	[2][3]
InChIKey	RETJKTAVEQPNMH-UHFFFAOYSA-N	[2][3]
SMILES	<chem>Cc1cc(C)nc(c1C#N)Cl</chem>	[2][3]
¹ H NMR	Spectra available, detailed shifts require database access.	[4][5]
¹³ C NMR	Predicted spectra available.	[6]
FTIR	Spectra available, detailed peaks require database access.	[7][8]
Mass Spectrometry	Spectra available, detailed fragmentation requires database access.	[7]

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and characterization of **2-Chloro-4,6-dimethylnicotinonitrile** based on available literature.

Synthesis of 2-Chloro-4,6-dimethylnicotinonitrile

A common synthetic route to analogous chlorinated nicotinonitrile derivatives involves the chlorination of a corresponding nicotinamide-1-oxide or a substituted pyridine precursor using a chlorinating agent like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅). [9]

Materials:

- Precursor (e.g., 2-hydroxy-4,6-dimethylnicotinonitrile or its tautomer)
- Phosphorus oxychloride (POCl_3)
- Phosphorus pentachloride (PCl_5) (optional)
- Dichloromethane (CH_2Cl_2) or another suitable organic solvent
- Ice
- 5% Sodium hydroxide (NaOH) solution
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Activated charcoal
- Ether or other suitable extraction solvent

Procedure:

- **Reaction Setup:** In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine the precursor compound with an excess of phosphorus oxychloride. The reaction should be conducted in a well-ventilated fume hood.
- **Chlorination:** The mixture is heated to reflux (around 105-110 °C) and maintained at this temperature for several hours to ensure the completion of the reaction.^[10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After cooling to room temperature, the reaction mixture is carefully and slowly poured onto crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas, requiring caution.
- **Extraction:** The aqueous mixture is extracted multiple times with an organic solvent such as dichloromethane or ether.
- **Washing:** The combined organic layers are washed with a 5% sodium hydroxide solution to remove acidic impurities, followed by washing with water until the aqueous layer is neutral.

- **Drying and Filtration:** The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, and then filtered.
- **Purification:** The solvent is removed from the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.[\[11\]](#)

Analytical Characterization Workflow

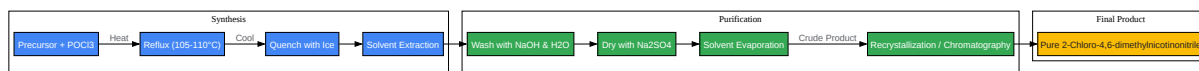
A standard workflow for the analytical characterization of the synthesized **2-Chloro-4,6-dimethylnicotinonitrile** would involve a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.

Techniques:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C):** To elucidate the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.
- **Fourier-Transform Infrared (FTIR) Spectroscopy:** To identify the presence of key functional groups, such as the nitrile ($\text{C}\equiv\text{N}$) and the C-Cl bond.
- **Mass Spectrometry (MS):** To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
- **High-Performance Liquid Chromatography (HPLC):** To assess the purity of the compound.
[\[12\]](#)

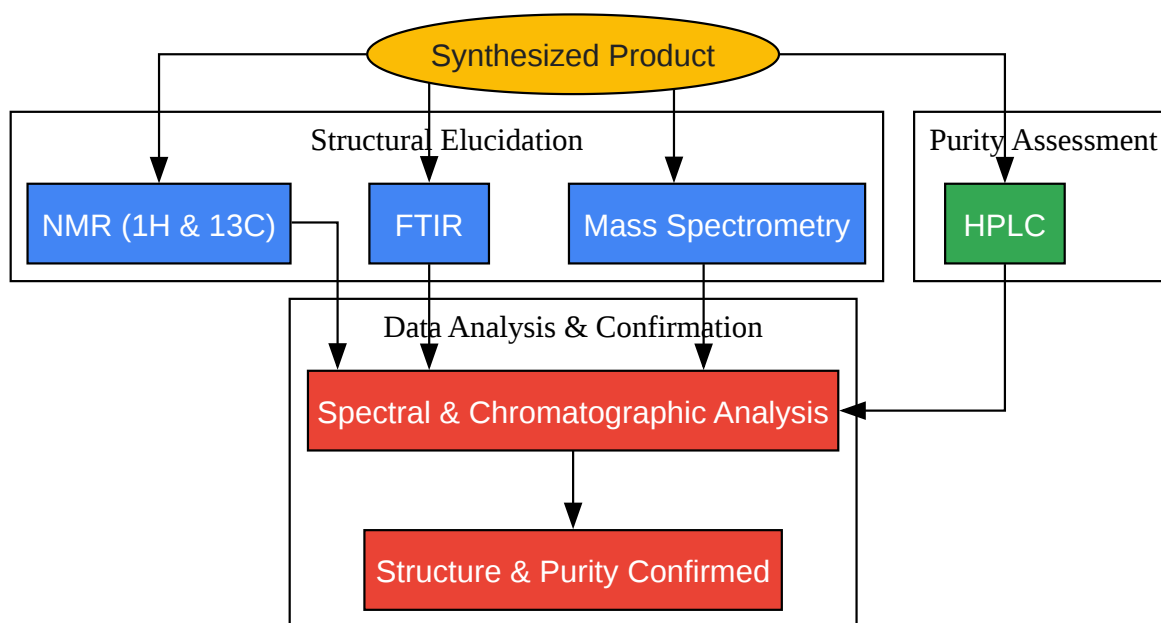
Visualizations

The following diagrams illustrate the generalized workflows for the synthesis and analytical characterization of **2-Chloro-4,6-dimethylnicotinonitrile**.



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Caption: Generalized workflow for the synthesis and purification of **2-Chloro-4,6-dimethylnicotinonitrile**.



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